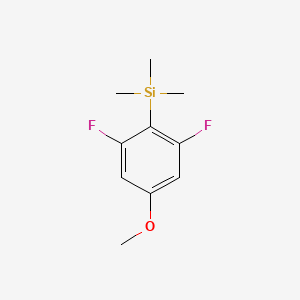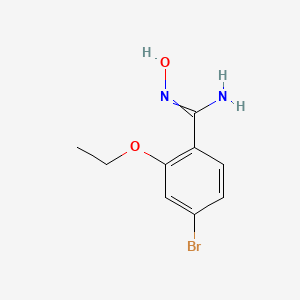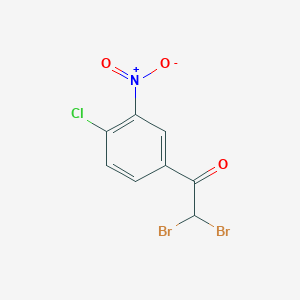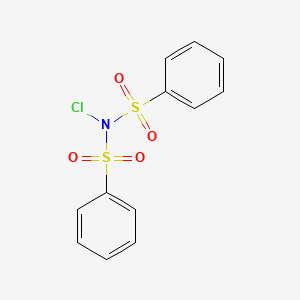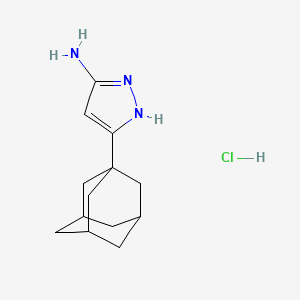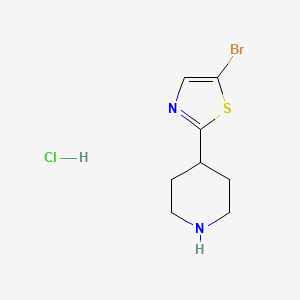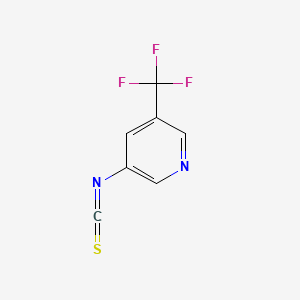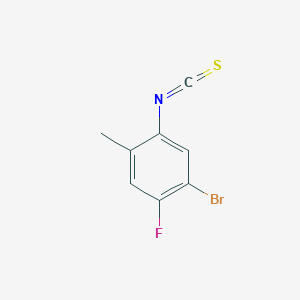
5-Bromo-4-fluoro-2-methylphenylisothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-fluoro-2-methylphenylisothiocyanate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, along with an isothiocyanate functional group
Métodos De Preparación
The synthesis of 5-Bromo-4-fluoro-2-methylphenylisothiocyanate typically involves the reaction of 5-Bromo-4-fluoro-2-methylaniline with thiophosgene. The reaction conditions generally include the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent the decomposition of the isothiocyanate group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
5-Bromo-4-fluoro-2-methylphenylisothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group using reducing agents like lithium aluminum hydride.
Coupling Reactions: The bromine and fluorine substituents on the phenyl ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, catalysts like palladium, and solvents like tetrahydrofuran. The major products formed depend on the specific reaction and reagents used.
Aplicaciones Científicas De Investigación
5-Bromo-4-fluoro-2-methylphenylisothiocyanate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for constructing various functionalized aromatic compounds.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through the formation of thiourea linkages. This modification can help in studying protein functions and interactions.
Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. The isothiocyanate group is known for its ability to form covalent bonds with biological targets, making it useful in developing enzyme inhibitors and anticancer agents.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-fluoro-2-methylphenylisothiocyanate involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino, hydroxyl, and thiol groups in proteins and enzymes, leading to the formation of stable thiourea, carbamate, and dithiocarbamate linkages. This covalent modification can inhibit enzyme activity, alter protein function, and disrupt cellular processes.
Comparación Con Compuestos Similares
5-Bromo-4-fluoro-2-methylphenylisothiocyanate can be compared with other similar compounds, such as:
5-Bromo-4-fluoro-2-methylaniline: This compound lacks the isothiocyanate group and is primarily used as an intermediate in organic synthesis.
4-Fluoro-2-methylphenylisothiocyanate: This compound lacks the bromine substituent and may have different reactivity and applications.
5-Bromo-2-methylphenylisothiocyanate: This compound lacks the fluorine substituent and may exhibit different chemical and biological properties.
Propiedades
Fórmula molecular |
C8H5BrFNS |
|---|---|
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
1-bromo-2-fluoro-5-isothiocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H5BrFNS/c1-5-2-7(10)6(9)3-8(5)11-4-12/h2-3H,1H3 |
Clave InChI |
BDQDTPRQPDBKKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N=C=S)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



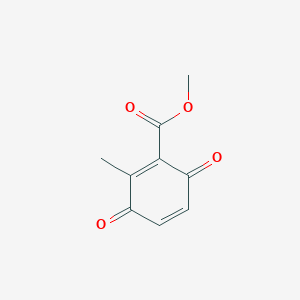

![Ethyl 4-[[3-Amino-6-(dimethylamino)-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13692044.png)
![1-Methyl-2-[3-(trifluoromethyl)phenyl]indole](/img/structure/B13692047.png)
